methyl 4-chloro-2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate
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Overview
Description
Methyl 4-chloro-2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a pyrazole ring, a thiophene dioxide moiety, and a benzoate ester, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene dioxide moiety can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Methyl 4-chloro-2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Material Science: The compound’s properties can be exploited in the development of new materials with specific functionalities, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-chloro-2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate include:
This compound analogs: Compounds with similar structures but different substituents.
Pyrazole derivatives: Compounds containing the pyrazole ring with various functional groups.
Thiophene dioxide derivatives: Compounds with the thiophene dioxide moiety and different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Biological Activity
Chemical Structure and Properties
The compound can be broken down into several components:
- Methyl group : Contributes to hydrophobic interactions.
- Chloro group : May enhance lipophilicity and biological activity.
- Pyrazole derivative : Known for various pharmacological properties.
- Thiophene ring : Often associated with antimicrobial and anti-inflammatory activities.
Molecular Formula
The molecular formula of the compound is C20H22ClN3O4S.
-
Antimicrobial Activity :
- The presence of the pyrazole and thiophene rings suggests potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against a range of bacteria and fungi.
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Anti-inflammatory Effects :
- Compounds containing thiophene are often studied for their anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines.
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Anticancer Potential :
- Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology.
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Reference |
---|---|---|
5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Antimicrobial | |
Methyl 4-chloro-2-nitrobenzoate | Cytotoxic | |
Methyl 4-chloro-2-pyridinecarboxylate | Anti-inflammatory |
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their antimicrobial properties. Among these, a compound structurally similar to methyl 4-chloro-2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate showed significant activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the side chains could enhance efficacy while reducing toxicity .
Study 2: Anti-inflammatory Mechanism
Research conducted on thiophene-based compounds demonstrated their ability to inhibit nitric oxide production in macrophages, indicating anti-inflammatory potential. The study highlighted that compounds with similar structures to methyl 4-chloro-2-{...} exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Study 3: Anticancer Activity
In a recent investigation into pyrazole derivatives, one compound was shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests that methyl 4-chloro-2-{...} could be explored further for its anticancer properties .
Properties
Molecular Formula |
C17H18ClN3O5S |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
methyl 4-chloro-2-[[2-(1,1-dioxothiolan-3-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzoate |
InChI |
InChI=1S/C17H18ClN3O5S/c1-10-14(16(22)21(20-10)12-5-6-27(24,25)9-12)8-19-15-7-11(18)3-4-13(15)17(23)26-2/h3-4,7-8,12,20H,5-6,9H2,1-2H3 |
InChI Key |
WSJDUFVNBHIBKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=C(C=CC(=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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